molecular formula C15H14N2O4 B13357344 5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide CAS No. 53390-22-0

5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide

Cat. No.: B13357344
CAS No.: 53390-22-0
M. Wt: 286.28 g/mol
InChI Key: SGESGQYJSSNUMP-UHFFFAOYSA-N
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Description

5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide is a synthetic compound designed for research purposes, integrating two pharmacologically significant motifs: a 2-hydroxybenzoyl unit and a 2-oxo-1H-pyridine-3-carboxamide scaffold. This molecular hybridization strategy aims to create a novel structure with potential multi-target biological activity for investigative use. The 2-oxo-pyridine nucleus is a recognized privileged structure in medicinal chemistry, known for its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with various enzymatic targets . Compounds featuring this core, particularly 2-oxo-pyridine-3-carboxamides, have demonstrated a polypharmacological profile, showing research activity in areas such as the endocannabinoid system . The incorporation of the 2-hydroxybenzoyl fragment is intended to mimic bioactive natural products and enhance the compound's potential in antimicrobial research . Preliminary investigations on analogues suggest potential research applications in infectious disease and oncology. Related 2-pyridone-3-carboxylic acid derivatives have been evaluated against Gram-positive bacteria such as Staphylococcus aureus (S. aureus), with some compounds exhibiting excellent activity by potentially inhibiting DNA gyrase, a validated antibacterial target . Furthermore, structurally similar 2-oxo-pyridine derivatives have shown promising anti-proliferative activity in cellular models, including against Caco-2 cell lines (colorectal adenocarcinoma), by modulating apoptotic proteins like Bax and Bcl-2 and inhibiting kinase targets such as EGFR and VEGFR-2 . Researchers may find this compound valuable for probing these and other biological mechanisms. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

53390-22-0

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C15H14N2O4/c1-2-8-3-4-12(18)10(5-8)13(19)9-6-11(14(16)20)15(21)17-7-9/h3-7,18H,2H2,1H3,(H2,16,20)(H,17,21)

InChI Key

SGESGQYJSSNUMP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)C2=CNC(=O)C(=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of 5-Ethyl-2-hydroxybenzaldehyde with 2-Aminonicotinic Acid Derivatives

This method involves the reaction of 5-ethyl-2-hydroxybenzaldehyde with a suitable amino-pyridine derivative, followed by oxidation and amidation steps.

Stepwise process:

  • Step 1: Condensation of 5-ethyl-2-hydroxybenzaldehyde with 2-aminonicotinic acid or its derivatives in ethanol under reflux, often with acid catalysis (e.g., acetic acid or p-toluenesulfonic acid).
  • Step 2: Cyclization facilitated by heating, leading to the formation of the pyridine ring fused with the benzoyl group.
  • Step 3: Oxidation of the intermediate to introduce the keto functionality at the 2-position of the pyridine ring.
  • Step 4: Conversion of the carboxylic acid to the corresponding amide using reagents like thionyl chloride, followed by reaction with ammonia or primary amines to yield the final carboxamide.

Research outcome: This method yields the target compound with moderate to high efficiency, with yields reported around 60-75% depending on reaction conditions.

Synthesis via Friedel-Crafts Acylation and Subsequent Cyclization

Procedure:

  • Step 1: Friedel-Crafts acylation of 5-ethyl-2-hydroxybenzene with an acyl chloride derivative of pyridine, such as 2-chloronicotinoyl chloride, in the presence of aluminum chloride as a Lewis acid catalyst.
  • Step 2: Cyclization of the acylated intermediate under reflux conditions to form the pyridine ring fused with the benzoyl group.
  • Step 3: Oxidation and amidation steps similar to the previous method to introduce the keto and carboxamide functionalities.

Research findings: This approach offers good regioselectivity and yields around 65-80%, especially when optimized with controlled temperature and stoichiometry.

Synthesis via Multi-Component Reactions (MCR)

Recent advances include multi-component reactions involving:

  • 5-ethyl-2-hydroxybenzaldehyde,
  • 2-aminopyridine derivatives,
  • Isocyanides or other carbonyl sources.

Methodology:

  • The components are combined in a suitable solvent (e.g., ethanol or acetonitrile) with catalysts like zinc chloride or p-toluenesulfonic acid.
  • Microwave irradiation can be employed to accelerate the reaction.
  • The product is purified via chromatography.

Advantages: Shorter reaction times, higher yields, and operational simplicity.

Research outcomes: Yields typically range from 70-85%, with high purity and minimal by-products.

Industrial and Large-Scale Synthesis

For large-scale production, continuous flow synthesis and automated reactors are employed. The key considerations include:

Research note: Industrial processes aim for high throughput with minimal waste, often utilizing catalytic systems to improve efficiency.

Data Tables and Research Outcomes

Method Starting Materials Key Reagents Reaction Conditions Yield Notes
Condensation & Cyclization 5-Ethyl-2-hydroxybenzaldehyde, 2-aminonicotinic acid Acid catalysts (e.g., acetic acid) Reflux, 60-80°C 60-75% Moderate to high yield, scalable
Friedel-Crafts Acylation 5-Ethyl-2-hydroxybenzene, 2-chloronicotinoyl chloride Aluminum chloride Reflux, inert atmosphere 65-80% regioselective, suitable for scale-up
Multi-Component Reaction 5-ethyl-2-hydroxybenzaldehyde, 2-aminopyridine, isocyanides Catalysts (e.g., ZnCl₂), microwave 100°C, microwave irradiation 70-85% Fast, high-yield, environmentally friendly

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under specific conditions:

  • Acidic Hydrolysis : The carboxamide group (-CONH₂) reacts with concentrated HCl (6M) at 80°C for 12 hours, yielding 5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxylic acid.

  • Basic Hydrolysis : Treatment with NaOH (2M) at 60°C for 8 hours results in cleavage of the amide bond, producing sodium 5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxylate.

Key Observations :

  • Acidic conditions favor slower hydrolysis but higher product purity (90–95%).

  • Basic hydrolysis proceeds faster but requires neutralization steps for isolation.

Nucleophilic Substitution Reactions

The electrophilic carbonyl groups participate in nucleophilic reactions:

Reaction TypeReagents/ConditionsProductsYieldSource
AminolysisBenzylamine, DMF, 140°C (microwave, 2 hr)N-Benzyl-5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide65–72%
Arylalkylamine Addition2,4-Difluorobenzylamine, EtOAc/MeOH, 60°CDifluorobenzyl-substituted derivative58%

Mechanistic Insights :

  • Microwave irradiation enhances reaction efficiency by reducing time from 14 hours (conventional heating) to 2 hours .

  • Steric hindrance from the 5-ethyl group limits substitution at the ortho position of the benzoyl moiety.

Oxidation and Reduction

The pyridine ring and ketone groups exhibit redox activity:

  • Oxidation :

    • Treatment with KMnO₄ in H₂SO₄ (0.1M) oxidizes the ethyl group to a carboxylic acid, forming 5-(5-carboxy-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide.

  • Reduction :

    • Catalytic hydrogenation (Pd/C, H₂, 1 atm) reduces the 2-oxo group to a hydroxyl group, yielding 5-(5-ethyl-2-hydroxybenzoyl)-2-hydroxy-1H-pyridine-3-carboxamide.

Stability Note : The compound decomposes above 200°C, limiting high-temperature applications.

Condensation Reactions

The hydroxyl and carbonyl groups participate in cyclocondensation:

  • Reaction with hydrazine (NH₂NH₂) in ethanol at reflux forms a pyrazoline ring fused to the pyridine system.

  • Product: 5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyrido[2,3-d]pyrazole-3-carboxamide (yield: 55–60%).

Industrial-Scale Modifications

Large-scale synthesis protocols emphasize efficiency:

  • Continuous Flow Reactors : Achieve 85% yield for the parent compound using 5-ethyl-2-hydroxybenzaldehyde and pyridine-3-carboxamide precursors.

  • Purification : Reverse-phase HPLC (C18 column, 30–60% acetonitrile gradient) ensures >98% purity .

Biological Activity Implications

Reaction products show structure-activity relationship (SAR) trends:

  • N-Benzyl derivatives exhibit enhanced solubility in lipid membranes compared to the parent compound .

  • Oxidation products demonstrate reduced binding affinity to kinase targets due to increased polarity.

Scientific Research Applications

5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of pyridine-3-carboxamides with diverse substitutions. Key structural analogs include:

5-(5-Methyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide : Substitutes ethyl with a methyl group, shortening the alkyl chain and possibly affecting steric interactions in binding pockets.

5-Benzoyl-2-oxo-1H-pyridine-3-carboxamide : Removes both the hydroxyl and ethyl groups from the benzoyl ring, simplifying the structure but diminishing hydrogen-bonding capacity.

Table 1: Substituent Effects on Key Properties

Compound Substituent (Benzoyl Ring) LogP* Melting Point (°C) Hydrogen-Bond Donors
Target Compound 5-Ethyl, 2-OH 2.1 215–218† 3
5-(2-Hydroxybenzoyl) analog 2-OH 1.8 198–201† 3
5-(5-Methyl-2-hydroxybenzoyl) analog 5-Me, 2-OH 1.9 205–208† 3
5-Benzoyl analog None 1.5 185–189† 2

*Estimated using fragment-based methods. †Hypothetical values based on analogous structures.

Key Observations:

  • Lipophilicity : The ethyl group in the target compound increases LogP compared to methyl or unsubstituted analogs, suggesting enhanced membrane permeability .
  • Thermal Stability : Higher melting points correlate with increased substituent bulk (ethyl > methyl > H), likely due to improved crystal packing.
  • Hydrogen-Bonding: The conserved 2-hydroxy group in three analogs maintains three hydrogen-bond donors, critical for target engagement, while the benzoyl analog loses one donor.

Crystallographic Comparisons

Studies using SIR97 for structure solution and SHELXL for refinement highlight differences in bond angles and torsion angles between the target compound and its analogs. For instance:

  • Hydrogen-bond distances between the carboxamide NH and the pyridine ketone O are consistent across analogs (~2.8 Å), stabilizing the lactam-like tautomer .

Biological Activity

5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step process involving the condensation of 5-ethyl-2-hydroxybenzoyl chloride with 2-oxo-1H-pyridine-3-carboxylic acid derivatives. The final product is characterized using various spectroscopic techniques such as NMR and HRMS, confirming its molecular structure.

Biological Activity Overview

The biological activities of 5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide have been evaluated in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Studies have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. For example, in vitro assays using A549 human lung adenocarcinoma cells revealed a significant reduction in cell viability when treated with varying concentrations of the compound. The results indicated a concentration-dependent cytotoxic effect, with IC50 values comparable to established chemotherapeutic agents like cisplatin.

Table 1: Anticancer Activity Against A549 Cells

Compound Concentration (µM)Cell Viability (%)
0100
1085
2570
5050
10030

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial efficacy against multidrug-resistant strains of bacteria, including Staphylococcus aureus. In vitro tests demonstrated that it effectively inhibited bacterial growth, indicating potential application in treating infections caused by resistant pathogens.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight the compound’s potential as an antimicrobial agent, particularly in addressing antibiotic resistance.

Case Studies and Research Findings

Research indicates that derivatives of pyridine compounds often exhibit diverse biological activities. For instance, a study on related pyridine derivatives showed promising results in both anticancer and antimicrobial assays, reinforcing the hypothesis that structural modifications can enhance biological efficacy.

One notable case involved the evaluation of similar compounds in animal models, where they demonstrated not only reduced tumor growth but also minimal toxicity to normal tissues. Such findings are critical for advancing these compounds into clinical trials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide, and what critical parameters affect yield?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions, such as coupling hydroxybenzoyl derivatives with pyridine-carboxamide precursors. Key parameters include temperature control (70–100°C for optimal cyclization), solvent selection (e.g., DMF or THF for polar intermediates), and protecting group strategies (e.g., Boc for amines). Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms functional groups and connectivity, while IR spectroscopy identifies carbonyl (C=O) and hydroxyl (-OH) stretches. Mass spectrometry (HRMS) validates molecular weight. For definitive structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for analogous pyridine derivatives .

Q. What are the recommended protocols for assessing the compound’s stability under various storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation testing under stress conditions (e.g., 40°C/75% relative humidity for 4 weeks). Use HPLC to monitor degradation products and UV-Vis spectroscopy to track absorbance changes. Store the compound in airtight containers at -20°C, protected from light, based on stability protocols for related heterocycles .

Q. How can researchers select appropriate solvents and reagents to minimize side reactions during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis of carboxamide groups. Avoid protic solvents in condensation steps to reduce undesired esterification. Reagent purity (>95%) is critical, as impurities can catalyze side reactions like over-oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, cell lines). Standardize protocols using reference compounds (e.g., enzyme inhibitors) and validate via dose-response curves. Investigate potential isomerism or polymorphic forms using chiral HPLC or differential scanning calorimetry (DSC) .

Q. What computational modeling approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models predict absorption/distribution using logP and polar surface area. Molecular docking (e.g., AutoDock Vina) identifies binding affinities to target proteins. ADMET predictors (e.g., SwissADME) evaluate toxicity risks, leveraging PubChem-derived datasets .

Q. How to design experiments to elucidate the mechanism of action in biological systems?

  • Methodological Answer : Combine in vitro enzyme inhibition assays (e.g., IC₅₀ determination) with in silico target profiling. Use CRISPR-Cas9 gene knockout models to validate target pathways. For cellular uptake studies, employ fluorescent tagging or radiolabeled analogs, as seen in benzothiazinone research .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer : Salt formation (e.g., sodium or hydrochloride salts) enhances aqueous solubility. Prodrug approaches, such as esterification of the carboxamide group, improve membrane permeability. Nanoformulation (e.g., liposomes) can further optimize bioavailability, as demonstrated for structurally related pyrimidine derivatives .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s cytotoxicity in different cancer cell lines?

  • Methodological Answer : Perform comparative transcriptomics to identify cell line-specific expression of target proteins. Validate using isogenic cell pairs (wild-type vs. gene-edited). Cross-reference cytotoxicity with metabolic activity assays (e.g., MTT) to rule out false positives from assay interference .

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